PTAD-PEG4-amine

Antibody-Drug Conjugate Bioconjugation Linker Stability

PTAD-PEG4-amine is a heterobifunctional linker comprising a 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) moiety for chemoselective tyrosine conjugation, a tetra(ethylene glycol) (PEG4) spacer, and a terminal primary amine. This architecture enables the selective, rapid, and stable modification of native peptides and proteins, making it a key building block in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted bioconjugates.

Molecular Formula C22H35N5O9
Molecular Weight 513.5 g/mol
Cat. No. B12415610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTAD-PEG4-amine
Molecular FormulaC22H35N5O9
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN
InChIInChI=1S/C22H35N5O9/c1-31-19-16-17(27-21(29)25-26-22(27)30)2-3-18(19)36-9-6-24-20(28)4-7-32-10-12-34-14-15-35-13-11-33-8-5-23/h2-3,16H,4-15,23H2,1H3,(H,24,28)(H,25,29)(H,26,30)
InChIKeyHQJWJJCKCLZBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PTAD-PEG4-amine: A Quantitative Assessment of the PEG4 Tyrosine-Click Linker for ADC and Bioconjugation Procurement


PTAD-PEG4-amine is a heterobifunctional linker comprising a 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) moiety for chemoselective tyrosine conjugation, a tetra(ethylene glycol) (PEG4) spacer, and a terminal primary amine . This architecture enables the selective, rapid, and stable modification of native peptides and proteins, making it a key building block in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted bioconjugates [1]. The compound is supplied with a purity of ≥95% and is soluble in DMSO, DMF, and methanol, facilitating its use in a wide range of conjugation workflows .

Why PTAD-PEG4-amine Cannot Be Simply Replaced: A Procurement Guide Based on Functional Performance


Generic substitution of PTAD-PEG4-amine is not advisable due to the interdependent and quantifiable performance differences among its functional domains. The PTAD warhead enables a tyrosine-click reaction with a distinct mechanism and resulting linkage stability compared to alternative chemistries like maleimides . The PEG4 spacer provides a specific balance of solubility and flexibility that has been shown in related systems to affect aggregation, pharmacokinetics, and overall conjugate efficacy compared to both shorter and longer PEG linkers [1]. Finally, the terminal amine's identity versus an azide or alkyne dictates the entire downstream conjugation strategy. These quantitative differentiators directly impact critical quality attributes such as drug-to-antibody ratio (DAR), conjugate yield, and plasma stability, making PTAD-PEG4-amine a uniquely positioned tool rather than a drop-in replacement for other linkers.

Quantitative Evidence for Selecting PTAD-PEG4-amine Over Comparators and Alternatives


PTAD-PEG4-amine vs. Maleimide: Superior Linkage Stability in Human Plasma

The tyrosine click linkage formed by PTAD-PEG4-amine demonstrates superior stability compared to traditional maleimide-thiol conjugates under physiologically relevant conditions. Vendor technical data indicates that the PTAD-tyrosine bond offers better stability than maleimide linkages when exposed to temperature, extremes of pH, and human blood plasma .

Antibody-Drug Conjugate Bioconjugation Linker Stability

PTAD-PEG4-amine Conjugation Kinetics: >90% Conversion Achieved in Under 1 Minute

The PTAD-PEG4-amine reagent exhibits extremely rapid conjugation kinetics with tyrosine-containing substrates. Using a model peptide (NSAW) in phosphate buffer at pH 4, the use of ten molar equivalents of PTAD-PEG4-amine results in greater than 90% conversion to the conjugated product within one minute .

Bioconjugation Reaction Kinetics ADC Manufacturing

PEG4 Spacer: A Critical Balance for Reduced Aggregation in High-DAR Conjugates

The choice of PEG spacer length is a critical determinant of ADC performance. In a systematic study comparing cleavable pendant-type PEG linkers of varying lengths, increasing PEG chain length from PEG4 to PEG8 and PEG12 led to a decrease in overall hydrophobicity and a reduction in aggregate content. DAR8-ADCs constructed with PEG8 and PEG12 demonstrated a better pharmacokinetic (PK) profile than those made with PEG4 and DAR4-ADCs lacking a PEG linker [1]. This positions the PEG4 spacer as an optimized middle-ground, providing substantial anti-aggregation benefits over non-PEG linkers while maintaining a more compact structure than longer-chain variants.

Antibody-Drug Conjugate PEG Linker Aggregation Pharmacokinetics

Functional Group Identity: Primary Amine vs. Azide Determines Conjugation Pathway

The identity of the terminal functional group in PTAD-PEG linkers dictates the available downstream conjugation strategies. PTAD-PEG4-amine features a primary amine, while its close analog PTAD-PEG4-azide presents an azide group . The amine is suitable for conjugation with carboxylic acids, activated esters (e.g., NHS esters), and other amine-reactive handles. In contrast, the azide is specifically designed for bioorthogonal click chemistry with alkynes via copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) reactions . This distinction is not interchangeable; procurement must be matched to the specific chemical handle available on the drug or protein payload.

Bioconjugation Click Chemistry ADC Linker

Quantified PTAD-Tyrosine Conjugation Yields for Electron-Deficient Analogues

For applications requiring the conjugation of electron-deficient PTAD derivatives to tyrosine, a specific non-aqueous catalytic system has been optimized to achieve high yields. Using hexafluoroisopropanol (HFIP) as a catalyst in tandem with DCM as a solvent, PTAD-tyrosine conjugate products (6a–f) are obtained in satisfactory to good yields ranging from 54% to 79% [1]. This provides a valuable benchmark for reaction efficiency under conditions where standard aqueous protocols fail.

Bioconjugation Fluorinated PTAD Conjugation Yield

PTAD-PEG4-amine Solubility: 40 mg/mL in DMSO Facilitates Stock Preparation

PTAD-PEG4-amine demonstrates high solubility in DMSO, a critical property for preparing concentrated stock solutions for bioconjugation reactions. Vendor data indicates that a mother liquor with a concentration of 40 mg/mL can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO [1]. This high solubility simplifies experimental workflows and minimizes the volume of organic solvent introduced into aqueous reaction systems.

Solubility ADC Linker Experimental Design

High-Impact Application Scenarios for PTAD-PEG4-amine Based on Quantitative Evidence


Synthesis of High-DAR ADCs with Mitigated Aggregation Risk

The PEG4 spacer in PTAD-PEG4-amine provides a critical balance, offering the anti-aggregation benefits of a PEG linker while maintaining a compact structure [1]. This makes it ideal for constructing high drug-to-antibody ratio (DAR) conjugates where payload hydrophobicity could otherwise cause aggregation and poor pharmacokinetics. The linker can be used to attach a primary amine-bearing cytotoxic payload via standard amide bond formation.

Rapid, High-Conversion Tyrosine Labeling of Native Proteins

The extremely fast reaction kinetics of PTAD-PEG4-amine enable high-efficiency labeling workflows . This is particularly suited for the modification of native, unprotected peptides and proteins where minimizing reaction time is crucial to prevent degradation or denaturation. The >90% conversion achieved within one minute allows for streamlined, high-throughput bioconjugation.

Construction of Plasma-Stable Bioconjugates for In Vivo Applications

For applications demanding extended circulation times and reduced systemic toxicity, the superior stability of the PTAD-tyrosine linkage in human plasma is a key advantage over maleimide-based constructs . PTAD-PEG4-amine is thus the reagent of choice for developing targeted therapeutics and imaging agents where preventing premature linker cleavage is paramount for safety and efficacy.

Conjugation of Electron-Deficient PTAD Probes for Molecular Imaging

When working with electron-deficient PTAD derivatives, such as those used in 19F-MRI or PET imaging, the established non-aqueous HFIP/DCM catalytic system provides a reliable method for achieving acceptable conjugation yields (54-79%) [2]. PTAD-PEG4-amine can serve as a structural and functional benchmark for optimizing these challenging conjugation reactions.

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